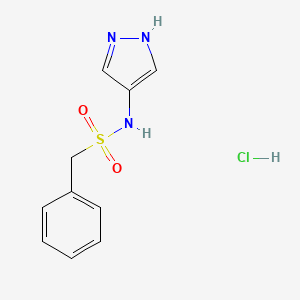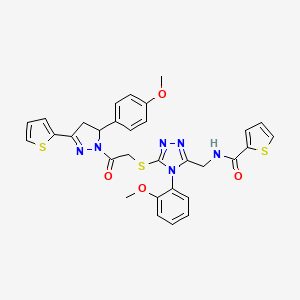![molecular formula C18H21N5O4S B2360013 2-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034297-27-1](/img/structure/B2360013.png)
2-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound with a distinct structure that combines elements from benzo[c][1,2,5]thiadiazole and pyridazinone frameworks
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multistep organic reactions. Key steps include:
Formation of the benzo[c][1,2,5]thiadiazole core.
Introduction of the piperidine ring.
Coupling of the resultant intermediate with pyridazinone moiety. Reactions often occur under controlled temperature and pressure conditions, using catalysts like palladium or copper complexes.
Industrial Production Methods: In industrial settings, production may involve:
Optimized large-scale batch or continuous-flow processes.
Use of automated reactors for precise control over reaction parameters.
Cost-effective and sustainable synthesis routes to minimize waste and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound may undergo oxidation reactions, particularly at the benzo[c][1,2,5]thiadiazole ring.
Reduction: Reduction at various points on the molecule can lead to diverse derivatives.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidizing Agents: Such as m-chloroperbenzoic acid for selective oxidations.
Reducing Agents: Like lithium aluminum hydride for reduction processes.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products Formed: Reactions often lead to derivatives with altered functional groups, impacting properties like solubility and biological activity.
Applications De Recherche Scientifique
2-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one has notable applications:
Chemistry: Used as a building block for complex organic synthesis.
Medicine: Investigated for its therapeutic potential in targeting specific disease pathways.
Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.
Mécanisme D'action
Compared to structurally similar compounds, 2-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is unique in:
Reactivity: Specific functional groups confer distinctive reactivity patterns.
Applications: The blend of benzo[c][1,2,5]thiadiazole and pyridazinone makes it particularly versatile.
Comparaison Avec Des Composés Similaires
2-(2-(4-(3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
2-(2-(4-(3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-3(4H)-one
This compound stands out due to its unique combination of structural elements and potential applications. Whether advancing scientific knowledge or exploring new therapeutic avenues, its study continues to yield valuable insights.
Propriétés
IUPAC Name |
2-[2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c1-20-15-5-2-3-6-16(15)23(28(20,26)27)14-8-11-21(12-9-14)18(25)13-22-17(24)7-4-10-19-22/h2-7,10,14H,8-9,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFRMWQEAXVQLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CN4C(=O)C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol](/img/structure/B2359930.png)

![N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]propanamide](/img/structure/B2359933.png)

![1-ethyl-5-((2-fluorobenzyl)thio)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2359935.png)


![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2359940.png)

![methyl 4-((3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2359943.png)
![2-((1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)tetrahydrothiophene 1,1-dioxide](/img/structure/B2359947.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea](/img/structure/B2359949.png)

![2-[(3-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2359953.png)
